N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
Description
Chemical Structure and Properties The compound N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine hydrochloride (CAS RN: 1856050-34-4) is a pyrazole-derived amine hydrochloride. Its structure features two pyrazole rings: one substituted with ethyl, fluoro, and methyl groups at positions 1, 5, and 3, respectively, and another with dimethyl groups at positions 1 and 3. The presence of a methylene bridge (-CH2-) links the two pyrazole moieties, while the hydrochloride salt enhances solubility in polar solvents .
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-5-18-12(13)10(8(2)16-18)6-14-11-7-15-17(4)9(11)3;/h7,14H,5-6H2,1-4H3;1H |
InChI Key |
KWOAYPCZYQTDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=C(N(N=C2)C)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl, fluoro, and methyl substituents. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to improve efficiency. The production process must also adhere to stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations
The compound belongs to a broader class of pyrazole derivatives, which are widely studied for their pharmacological and agrochemical applications. Below is a comparison with structurally related pyrazole-based compounds synthesized in prior work (e.g., derivatives 3a–3p from Molecules 2015) :
| Compound | Key Substituents | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound (HCl salt) | 1-Ethyl, 5-fluoro, 3-methyl (Pyrazole A); 1,5-dimethyl (Pyrazole B) | Amine, Hydrochloride | ~316.8 (calculated) |
| 3a (Molecules 2015) | 5-Chloro, 3-methyl (Pyrazole A); 4-cyano, 1-phenyl (Pyrazole B) | Carboxamide, Chlorine, Cyano | 403.1 (observed) |
| 3b (Molecules 2015) | 5-Chloro, 3-methyl, 1-(4-chlorophenyl) (Pyrazole A); 4-cyano, 1-phenyl (Pyrazole B) | Carboxamide, Dichloro, Cyano | 437.1 (observed) |
| 3d (Molecules 2015) | 5-Chloro, 3-methyl (Pyrazole A); 4-cyano, 1-(4-fluorophenyl) (Pyrazole B) | Carboxamide, Fluoro, Cyano | 421.0 (observed) |
Key Observations :
Physicochemical Properties
| Property | Target Compound | 3a (Molecules 2015) | 3d (Molecules 2015) |
|---|---|---|---|
| Solubility | High (due to HCl salt) | Moderate (DMF/chloroform) | Low (crystalline solid) |
| Melting Point | Not reported | 133–135 °C | 181–183 °C |
| Synthetic Yield | Not reported | 68% | 71% |
Notes:
- The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral carboxamide derivatives (e.g., 3a–3d), which require organic solvents like DMF for synthesis .
- Fluorine substitution (target compound) vs. chlorine (3a–3d) may reduce toxicity and enhance thermal stability due to stronger C-F bonds .
Biological Activity
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride (CAS Number: 1856050-34-4) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorinated pyrazole ring and various functional groups, contributing to its unique biological properties. The molecular formula is with a molecular weight of 287.76 g/mol.
| Property | Value |
|---|---|
| CAS Number | 1856050-34-4 |
| Molecular Formula | C₁₂H₁₉ClFN₅ |
| Molecular Weight | 287.76 g/mol |
Anticancer Properties
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activity. Various studies have demonstrated their efficacy against multiple cancer cell lines:
- MCF7 (breast cancer) : Compounds similar to N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine showed growth inhibition with IC₅₀ values ranging from 0.39 µM to 3.79 µM .
- NCI-H460 (lung cancer) : The compound has been reported to induce apoptosis and inhibit cell proliferation, with IC₅₀ values as low as 0.71 µM .
The compound's mechanism of action appears to involve modulation of key signaling pathways and enzyme inhibition, particularly targeting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression:
- CDK2 Inhibition : The compound has shown potential as a CDK2 inhibitor with IC₅₀ values reported at 0.95 nM . This suggests that it may effectively halt the proliferation of cancer cells by disrupting their cell cycle.
- ALK5 Inhibition : Similar compounds in the pyrazole class have been identified as inhibitors of ALK5, which plays a role in fibrotic diseases and cancer development . This inhibition could provide a novel therapeutic avenue for managing such conditions.
Case Study 1: Antitumor Activity Assessment
In a study assessing the antitumor activity of various pyrazole derivatives, N-[1-(3-fluorobenzyl)-4-(1H-pyrazolyl)] derivatives exhibited potent activity against MCF7 and A549 cell lines with IC₅₀ values significantly lower than standard chemotherapeutics .
Case Study 2: Mechanistic Studies
Further mechanistic studies revealed that compounds similar to N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amines could induce autophagy in cancer cells without triggering apoptosis, indicating a unique pathway for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
